molecular formula C21H23NO6 B11235994 8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11235994
M. Wt: 385.4 g/mol
InChI Key: CKANXIXZYRYVPO-UHFFFAOYSA-N
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Description

8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

7-methoxy-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C21H23NO6/c1-13-8-17-18(28-7-6-27-17)9-14(13)12-22-21(23)15-10-19-20(11-16(15)24-2)26-5-3-4-25-19/h8-11H,3-7,12H2,1-2H3,(H,22,23)

InChI Key

CKANXIXZYRYVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3OC)OCCCO4)OCCO2

Origin of Product

United States

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